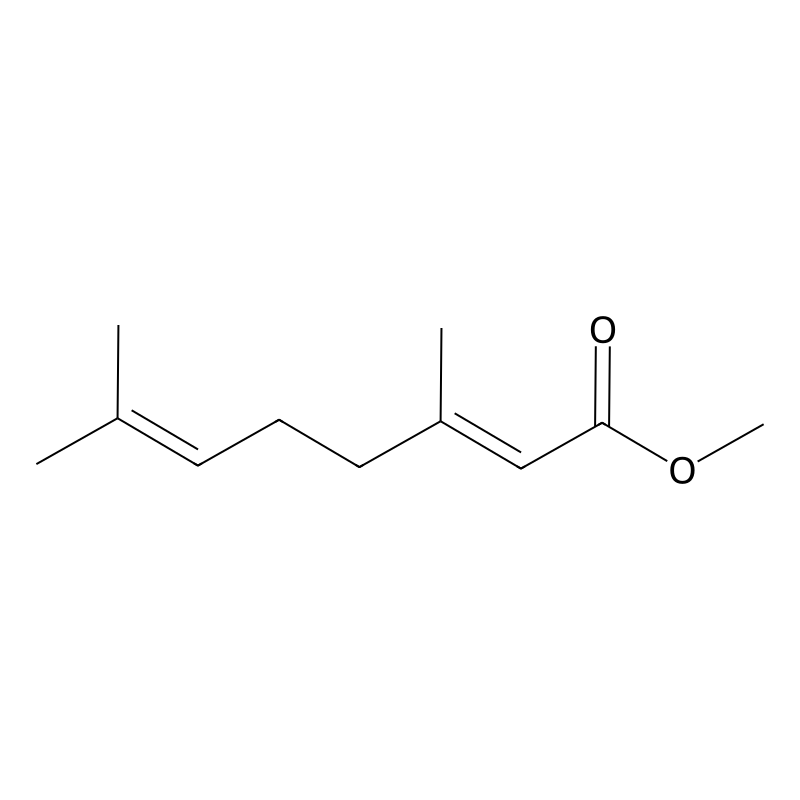

Methyl geranate

Content Navigation

Researchers encounter rapid ester hydrolysis in low-pH formulations and inconsistent attractant efficacy in IPM traps. Methyl geranate (CAS 1189-09-9) resolves these issues:

- Hydrolytic stability at pH 1-5, outperforming geranyl acetate.

- Obligate component of Chlorochroa sayi aggregation pheromone for species-specific trapping.

- Waxy-green, fruity-floral profile bridges lavender-geranium accords with 6-hour substantivity.

Bulk supplies support agrochemical, flavor, and fragrance R&D.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Methyl geranate is a monoterpene ester formed by the esterification of geranic acid with methanol. In industrial and laboratory procurement, it is primarily sourced as a high-value aroma chemical, a specialized agricultural pheromone component, and a crucial biochemical precursor. Exhibiting a vapor pressure of approximately 0.026 mmHg at 25°C and a boiling point of 247-248°C, it presents as a colorless to pale yellow liquid with a distinct waxy, green, and fruity-floral profile [1]. Unlike generic acetate esters, methyl geranate offers exceptional chemical stability in highly acidic formulations and serves as a direct biosynthetic analog to Juvenile Hormone III (JH III) in entomological applications. Its unique structural properties make it an irreplaceable ingredient in fine fragrance fougere accords, targeted pest management systems, and the authentic reconstitution of specialty hop flavors.

Substituting methyl geranate with closely related analogs—such as geranyl acetate, ethyl geranate, or the parent geranic acid—frequently results in formulation failure or loss of biological efficacy. In cosmetic and industrial formulations, standard aliphatic acetates like geranyl acetate rapidly hydrolyze in highly acidic environments (pH < 3), whereas methyl geranate maintains structural integrity and odor profile[1]. In agrochemical applications, replacing methyl geranate with generic floral esters completely abolishes the species-specific attractant efficacy required for targeted stink bug traps [2]. Furthermore, in flavor reconstitution, the ethyl homolog (ethyl geranate) introduces divergent volatility and off-target honey notes, failing to replicate the specific waxy-green marker characteristic of Sorachi Ace hop derivatives. Consequently, procurement must strictly specify the methyl ester for these specialized functional roles.

Hydrolytic Stability in Highly Acidic Formulations (pH 1-5)

In the formulation of acidic hair cosmetics and industrial cleaners, ester stability is a critical procurement parameter. Formulations utilizing methyl geranate demonstrate robust long-term stability and effective acid-odor masking at high temperatures in media with a pH of 1 to 5 [1]. In contrast, standard aliphatic esters (such as geranyl acetate) are highly susceptible to acid-catalyzed hydrolysis under identical low-pH conditions, leading to rapid degradation of the fragrance profile.

| Evidence Dimension | Long-term hydrolytic stability and odor retention |

| Target Compound Data | Maintains stability and masking effect at pH 1-5 |

| Comparator Or Baseline | Standard aliphatic acetates (e.g., geranyl acetate): Prone to rapid hydrolysis at pH < 3 |

| Quantified Difference | Methyl geranate provides sustained performance in pH 1-5 environments where standard acetates fail. |

| Conditions | High-temperature storage in acidic matrices (pH 1-5) |

Formulators of acidic cosmetics, antiperspirants, and industrial cleaners must procure methyl geranate to prevent fragrance degradation and product failure over the shelf life.

Essentiality in Multi-Component Pheromone Blends

Methyl geranate is an obligate component in the aggregation pheromone blend for the stink bug Chlorochroa sayi. Field trials demonstrate that optimal trap attraction strictly requires the synergistic presence of all three male-specific compounds: methyl geranate, methyl citronellate, and methyl (E)-6-2,3-dihydrofarnesoate [1]. Omission or substitution of methyl geranate with generic floral attractants results in a catastrophic drop in capture rates, rendering the lure ineffective.

| Evidence Dimension | Field trap capture efficacy |

| Target Compound Data | 3-component blend containing methyl geranate yields optimal attraction |

| Comparator Or Baseline | Blends lacking methyl geranate yield sub-optimal or zero targeted capture |

| Quantified Difference | Methyl geranate is a 100% strict requirement to achieve statistical significance in target species attraction. |

| Conditions | Field trials using cylindrical screen traps baited with rubber septum lures |

Agrochemical buyers formulating targeted Integrated Pest Management (IPM) lures must source exact methyl geranate, as structural analogs cannot trigger the species-specific receptor response.

Authentic Reconstitution of Specialty Hop Profiles

In the brewing and flavor industries, methyl geranate serves as a critical varietal marker for premium hops, particularly the Sorachi Ace lineage. Analytical studies reveal that geranic acid, uniquely highly concentrated in Sorachi Ace, is biosynthetically esterified specifically to methyl geranate [1]. Substituting this with geranyl acetate or ethyl geranate fails to replicate the authentic waxy, green, and fruity biochemical signature of the hop, as these alternatives belong to divergent biosynthetic pathways and possess different olfactory thresholds.

| Evidence Dimension | Chemical marker authenticity in flavor reconstitution |

| Target Compound Data | Direct esterification product matching the >1 μg/L marker profile of Sorachi Ace |

| Comparator Or Baseline | Geranyl acetate: Divergent biosynthetic pathway, different sensory profile |

| Quantified Difference | Methyl geranate accurately reproduces the specific varietal marker, whereas acetates provide off-target sensory notes. |

| Conditions | GC-FID and GC-O/MS analysis of hop cone maturation and beer brewing processes |

Flavor houses must procure methyl geranate to accurately synthesize or boost the highly sought-after Sorachi Ace craft beer profile.

Olfactory Substantivity and Structural Bridging in Perfumery

Methyl geranate exhibits a highly specific vapor pressure (0.026 mmHg at 25°C) that grants it a 6-hour substantivity at 100% concentration, making it a critical structural component in fine fragrances [1]. It acts as the precise olfactory link between lavender and geranium notes in fougere accords. Ethyl geranate, possessing a higher molecular weight and different logP, shifts the profile toward heavier honey notes, while geraniol lacks the waxy-green ester diffusion required for this specific bridging effect.

| Evidence Dimension | Olfactory substantivity and accord bridging |

| Target Compound Data | 6-hour substantivity; precise lavender-geranium bridge |

| Comparator Or Baseline | Ethyl geranate / Geraniol: Divergent volatility; off-target honey or pure floral notes |

| Quantified Difference | Methyl geranate uniquely achieves the waxy-green transition required for fougere naturalness without altering the target evaporation curve. |

| Conditions | Standard perfumery evaluation (100% concentration, 25°C) |

Fragrance buyers must select methyl geranate over its ethyl homolog to ensure the correct evaporation sequence and tonal balance in complex floral and fougere formulations.

Formulation of Acidic Cosmetics and Cleaners

Due to its proven hydrolytic stability at pH 1-5, methyl geranate is the preferred floral-fruity ester for hair care products, antiperspirants, and industrial acid cleaners where standard acetates degrade [1].

Manufacturing of Targeted Pheromone Lures

As an obligate component of the Chlorochroa sayi aggregation pheromone, it is procured by agrochemical companies for use in Integrated Pest Management (IPM) field traps [2].

Flavor Reconstitution for Craft Brewing

Flavor houses utilize methyl geranate to authentically replicate or enhance the unique waxy-green profile of Sorachi Ace hops, leveraging its status as a specific biosynthetic marker [3].

Fine Fragrance Fougere Accords

Perfumers select methyl geranate for its 6-hour substantivity and unique ability to bridge lavender and geranium notes, providing a natural richness unmatched by ethyl geranate or geraniol [4].

References

- [1] European Patent Office. 'Fragrance composition'. EP2020225A1.

- [2] Journal of Chemical Ecology. 'Field trials of aggregation pheromones for the stink bugs Chlorochroa uhleri and Chlorochroa sayi'. PubMed ID: 20949318.

- [3] Journal of Agricultural and Food Chemistry. 'Behavior of Geranic Acid and Related Compounds during Hop (Humulus lupulus L.) Cone Maturation: Comparison among Sorachi Ace, Its Daughters, and Other Hop Varieties'. ACS Publications.

- [4] The Good Scents Company. '(E)-methyl geranate, 1189-09-9'. Fragrance and Flavor Database.

XLogP3

UNII

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Explore Compound Types